![molecular formula C11H10O6 B142682 2,4-Diacetoxy-6-hydroxybenzaldehyde CAS No. 164329-24-2](/img/structure/B142682.png)
2,4-Diacetoxy-6-hydroxybenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Molecules
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate is utilized in the synthesis of various biologically active molecules. For instance, it acts as a reactant for synthesizing 2,4,6-trichlorophenyl hydrazones , which have potential applications in medicinal chemistry due to their pharmacological properties .
Xanthine Oxidase Inhibition
This compound serves as an inhibitor of xanthine oxidase , an enzyme involved in purine metabolism. Inhibiting this enzyme can help manage conditions like gout by reducing uric acid production .
Antioxidant Activity
Research has indicated that 2,4,6-Trihydroxybenzaldehyde exhibits potent antioxidant activity. This property is significant for its potential use in preventing oxidative stress-related diseases .
Antidiabetic Agent
The compound has shown strong noncompetitive α-glucosidase inhibition activity in vitro, suggesting its potential as an antidiabetic agent by controlling glucose absorption in the intestine .
Anticancer Research
Studies have found that analogs of 2,4,6-Trihydroxybenzaldehyde can suppress NFκB activation and inhibit the growth of human melanoma cells, indicating its application in cancer research and therapy .
Preparation of 2-Methyl-phloroglucinol
It is used in the preparation of 2-methyl-phloroglucinol through hydrogenation processes. This derivative could have further applications in pharmaceuticals and organic synthesis .
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Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that the compound may have potential anti-obesity, antidiabetic, and anticancer activities .
Mode of Action
It is suggested that the compound may interact with certain targets to exert its potential anti-obesity, antidiabetic, and anticancer effects .
Biochemical Pathways
Given its potential anti-obesity activity, it may be involved in pathways related to adipocyte differentiation and fat accumulation .
Result of Action
It is suggested that the compound may suppress adipocyte differentiation in 3t3-l1 cells and fat accumulation induced by a high-fat diet in c57bl/6 mice .
properties
IUPAC Name |
(3-acetyloxy-4-formyl-5-hydroxyphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-6(13)16-8-3-10(15)9(5-12)11(4-8)17-7(2)14/h3-5,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULYROKRCRZRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diacetoxy-6-hydroxybenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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